3,3-Dimethyl-2-(methylsulfanyl)but-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

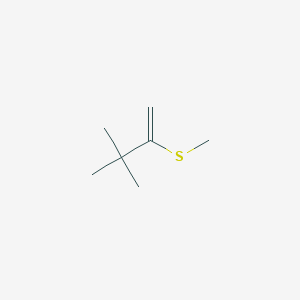

3,3-Dimethyl-2-(methylsulfanyl)but-1-ene: is an organic compound with the molecular formula C7H14S It is characterized by the presence of a butene backbone with two methyl groups and a methylsulfanyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbut-1-ene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Sodium iodide, acetone as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 3,3-Dimethylbut-1-ene.

Substitution: 3,3-Dimethyl-2-(substituted)but-1-ene derivatives.

Scientific Research Applications

Scientific Research Applications of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its unique structure, featuring both a double bond and a methylsulfanyl group, makes it a versatile building block for synthesizing complex molecules and investigating sulfur-containing compounds' effects on biological systems.

Chemistry

This compound serves as a building block in organic synthesis. It is a precursor for synthesizing complex molecules and developing new materials and catalysts. For example, it can undergo oxidation to form sulfoxides or sulfones, reduction to convert the methylsulfanyl group to a methyl group, or nucleophilic substitution reactions where the methylsulfanyl group is replaced by halides or amines.

Biology

In biological research, this compound can study the effects of sulfur-containing compounds on biological systems. It can also be used as a probe to investigate enzyme-catalyzed reactions involving sulfur atoms. The compound interacts with molecular targets through its methylsulfanyl group, which can undergo oxidation or reduction, leading to reactive intermediates that interact with enzymes or biomolecules, influencing biological pathways and processes.

Industry

In the industrial sector, this compound is an intermediate in producing specialty chemicals, agrochemicals, and pharmaceuticals. Its structural features make it valuable for synthesizing compounds with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its methylsulfanyl group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The compound’s effects are mediated by its ability to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

3,3-Dimethylbut-1-ene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

3,3-Dimethyl-2-(methylthio)butanoic acid: Contains a carboxylic acid group instead of the double bond, leading to different chemical properties and reactivity.

3,3-Dimethyl-2-(methylsulfanyl)butanoic acid: Similar structure but with a carboxylic acid group, used in different applications.

Uniqueness: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene is unique due to the presence of both a double bond and a methylsulfanyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via [2+2+2] cycloaddition of sulfanylbenzene-tethered diynes with alkynes, as demonstrated in studies using Pd/BIPHEPHO catalysts. Key parameters include temperature (optimized at 80–100°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios of reactants. Yield improvements (up to 85%) are achieved by controlling steric hindrance from substituents like 3,3-dimethylbut-1-ynyl groups .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals at δ 1.34 ppm (singlet for 9H from tert-butyl groups) and δ 7.0–7.6 ppm (aromatic protons adjacent to sulfanyl groups) .

- IR : Peaks at ~2240 cm⁻¹ (C≡C stretching in alkyne precursors) and 1033 cm⁻¹ (C–S bond vibrations) confirm functional groups .

- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 271.1515 for related sulfanyl derivatives) .

Q. What safety protocols are critical when handling sulfanyl-containing compounds like this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile sulfur byproducts.

- Wear nitrile gloves and eye protection due to potential skin/eye irritation.

- Store under inert gas (argon/nitrogen) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of sulfanylation reactions in this compound derivatives?

- Methodological Answer : Steric bulk from 3,3-dimethyl groups directs sulfanylation to the less hindered α-position of the alkene. Electronic effects are secondary but measurable via Hammett substituent constants: electron-withdrawing groups on aryl rings reduce reaction rates by destabilizing transition states .

Q. What computational methods (e.g., DFT, QSPR) are effective for predicting thermodynamic stability and reactivity of this compound?

- Methodological Answer :

- DFT : Calculate Gibbs free energy (ΔG) of sulfanyl migration pathways using B3LYP/6-31G(d) basis sets.

- QSPR/Neural Networks : Train models on datasets of sulfanyl-alkene derivatives to predict logP, boiling points, and reaction enthalpies. Validation requires experimental benchmarks (e.g., DSC for thermal stability) .

Q. How can contradictions in reported reaction yields (e.g., 60–85%) be resolved through experimental design?

- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables:

- Factor 1 : Catalyst loading (0.5–2.0 mol% Pd).

- Factor 2 : Reaction time (12–24 hrs).

- Response Surface Analysis : Identify interactions between factors using ANOVA. For example, excess catalyst may accelerate side reactions, reducing yield .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to optimize polarity.

- Temperature Gradients : Slow cooling from 40°C to −20°C enhances crystal lattice formation.

- Seeding : Introduce microcrystals of structurally analogous sulfanyl compounds to induce nucleation .

Q. How do isotopic labeling studies (e.g., ¹³C, ³⁴S) elucidate reaction mechanisms in sulfanyl-alkene systems?

- Methodological Answer :

Properties

CAS No. |

24653-47-2 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

3,3-dimethyl-2-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C7H14S/c1-6(8-5)7(2,3)4/h1H2,2-5H3 |

InChI Key |

KNHKAJNWYIJDJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=C)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.